1-[1-(Trimethylsilyl)propadienyl]cyclohexan-1-ol
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Overview
Description
1-[1-(Trimethylsilyl)propadienyl]cyclohexan-1-ol is a unique chemical compound with the molecular formula C12H22OSi. It is known for its distinctive structure, which includes a cyclohexanol ring substituted with a trimethylsilyl group and a propadienyl moiety.
Preparation Methods
The synthesis of 1-[1-(Trimethylsilyl)propadienyl]cyclohexan-1-ol typically involves the reaction of cyclohexanone with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by a base such as potassium tert-butoxide. The process involves the formation of an intermediate, which subsequently undergoes a series of steps to yield the final product .
laboratory synthesis remains the primary method for obtaining this compound .
Chemical Reactions Analysis
1-[1-(Trimethylsilyl)propadienyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction results in alcohols .
Scientific Research Applications
1-[1-(Trimethylsilyl)propadienyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications is ongoing, with a focus on its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-[1-(Trimethylsilyl)propadienyl]cyclohexan-1-ol involves its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The propadienyl moiety provides additional sites for chemical modification, making the compound versatile in synthetic applications .
Comparison with Similar Compounds
1-[1-(Trimethylsilyl)propadienyl]cyclohexan-1-ol can be compared with similar compounds such as:
Cyclohexanol: Lacks the trimethylsilyl and propadienyl groups, making it less reactive.
Trimethylsilylacetylene: Contains the trimethylsilyl group but lacks the cyclohexanol ring.
Propadienylcyclohexanol: Similar structure but without the trimethylsilyl group.
The uniqueness of this compound lies in its combined structural features, which confer enhanced reactivity and stability compared to its analogs .
Properties
CAS No. |
79015-67-1 |
---|---|
Molecular Formula |
C12H22OSi |
Molecular Weight |
210.39 g/mol |
InChI |
InChI=1S/C12H22OSi/c1-5-11(14(2,3)4)12(13)9-7-6-8-10-12/h13H,1,6-10H2,2-4H3 |
InChI Key |
CIFWZZLKXHEJQC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=C=C)C1(CCCCC1)O |
Origin of Product |
United States |
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